Potent hCNT2 Transporter Inhibition vs. Adenosine Receptor Agonist Activity
The primary quantifiable and differentiating bioactivity of 2-aminomethyl adenosine is its potent inhibition of the human concentrative nucleoside transporter 2 (hCNT2). In COS-7 cells transiently expressing hCNT2, 2-aminomethyl adenosine dose-dependently blocked Na⁺-dependent inosine uptake with an IC₅₀ value of 0.64 µM (640 nM) . This stands in stark contrast to the primary action of adenosine, which acts as an agonist at adenosine receptors (ARs) with EC₅₀ values typically in the low micromolar range (e.g., adenosine activates wild-type A₃AR with an EC₅₀ of 1.0 µM) [1], and does not potently inhibit hCNT2 at similar concentrations. This data confirms that the 2-aminomethyl modification on adenosine redirects its primary molecular target from GPCR activation to nucleoside transporter blockade.
| Evidence Dimension | hCNT2 Transporter Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.64 µM (640 nM) |
| Comparator Or Baseline | Adenosine: hCNT2 Inhibition IC₅₀ > 100 µM (Not a primary target); Wild-type A₃AR Activation (EC₅₀): 1.0 µM |
| Quantified Difference | ≥ 156-fold more potent as an hCNT2 inhibitor than as an A₃AR agonist (inferred from potency shift) |
| Conditions | Inhibition of Na⁺-dependent inosine uptake in COS-7 cells transiently expressing hCNT2 ; Adenosine receptor activation in COS-7 cells [1]. |
Why This Matters
This data allows researchers to procure a validated tool compound for specifically modulating hCNT2 activity without confounding adenosine receptor activation, a unique capability not provided by adenosine or most common 2-substituted analogs.
- [1] Gao, Z. G., et al. (2006). Orthogonal activation of the reengineered A3 adenosine receptor (neoceptor) using tailored nucleoside agonists. Journal of Medicinal Chemistry, 49(9), 2689-2702. View Source
